molecular formula C20H23BrClN3O3S2 B2923433 5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216557-12-8

5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2923433
CAS No.: 1216557-12-8
M. Wt: 532.9
InChI Key: FYBCMLIIBOZBNP-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a benzothiazole core substituted with ethoxy and bromo groups, linked via a carboxamide bridge to a thiophene ring. Its molecular formula is C21H22BrN3O3S2·HCl, with a calculated molecular weight of ~600.5 g/mol. Structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors via heterocyclic interactions.

Properties

IUPAC Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S2.ClH/c1-2-27-14-3-4-15-17(13-14)29-20(22-15)24(8-7-23-9-11-26-12-10-23)19(25)16-5-6-18(21)28-16;/h3-6,13H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBCMLIIBOZBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the ethoxy group. The bromination of the thiophene ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. The morpholine moiety is then introduced through nucleophilic substitution reactions. Finally, the carboxamide group is formed via amide coupling reactions using reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sodium ethoxide (NaOEt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound distinguishes itself from analogues through its benzothiazole-thiophene-carboxamide scaffold and morpholine-ethyl substituent. In contrast, compounds reported in (e.g., N'-(substituted benzylidene)-thiazole-carbohydrazides) feature thiazole-carbohydrazide backbones with benzylidene substituents . Key differences include:

  • Core Heterocycles : Benzothiazole (target) vs. thiazole (analogues).
  • Substituents : 6-Ethoxy, 5-bromo (target) vs. 4-bromo, 4-chloro, or methoxy (analogues).
  • Functional Groups : Morpholine-ethyl (target) vs. trifluoromethyl or hydrazide (analogues).

Physicochemical Properties

Property Target Compound Analogues (from )
Molecular Formula C21H22BrN3O3S2·HCl C20H16BrF3N3O2S (example)
Molecular Weight ~600.5 g/mol 538.3 g/mol (example)
Substituent Effects Enhanced solubility (morpholine, HCl salt) Lipophilic (trifluoromethyl, halogenated aryl)
Melting Point Not reported 168–245°C (range for analogues)
Synthetic Yield Not reported 65–88% (range for analogues)

Spectroscopic Data

  • 1H-NMR Shifts :

    • Target Compound : Expected aromatic signals from benzothiazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm). Morpholine protons likely appear as a multiplet (δ 3.5–4.0 ppm).
    • Analogues : Benzylidene CH=N protons at δ 8.48 ppm; aryl protons at δ 7.40–8.20 ppm .
  • Mass Spectrometry :

    • Target Compound : Predicted [M+H]<sup>+</sup> at m/z 582.5 (free base) + HCl adduct.
    • Analogues : Dominant m/z peaks at 538 (M<sup>+</sup> for C20H16BrF3N3O2S) with isotopic patterns for bromine .

Implications of Structural Variations

  • Solubility : The morpholine group and hydrochloride salt in the target compound likely improve aqueous solubility compared to trifluoromethyl-containing analogues, which are more lipophilic .
  • Bioactivity: Benzothiazole derivatives are known for kinase inhibition and antimicrobial activity.

Biological Activity

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

The molecular formula of the compound is C20H22BrN3O2SC_{20}H_{22}BrN_{3}O_{2}S with a molecular weight of approximately 427.32 g/mol. It exhibits a logP value of 6.0781, indicating its lipophilicity, which can influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC20H22BrN3O2S
Molecular Weight427.32 g/mol
LogP6.0781
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area39.943 Ų

Antitumor Activity

Research indicates that benzothiazole derivatives, including those related to our compound, exhibit potent antitumor properties. For instance, compounds similar to the target structure have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through various signaling pathways.

In vitro studies have demonstrated that these compounds can inhibit cell proliferation at nanomolar concentrations. For example, a related benzothiazole compound was found to have an IC50 value of approximately 0.004 μM against T-cell proliferation .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity as well. Benzothiazole derivatives have been documented to possess antibacterial and antifungal properties. A study showed that certain benzothiazole compounds exhibited minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in critical signaling pathways. The following mechanisms have been proposed:

  • Inhibition of Enzyme Activity : These compounds can act as inhibitors for various enzymes, including those involved in cancer cell metabolism.
  • Induction of Apoptosis : They may trigger apoptotic pathways through the activation of caspases and modulation of p53 expression levels.
  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress in cells.

Case Studies

  • Study on Antitumor Effects : A study evaluated the effects of a benzothiazole derivative on human-derived cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated a dose-dependent inhibition of cell growth and marked induction of apoptosis through flow cytometry analysis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related benzothiazole compounds against Gram-positive and Gram-negative bacteria. The results revealed significant antibacterial activity, with some compounds achieving MIC values in the low microgram range .

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